molecular formula C18H20FN3O2 B7634003 N-[1-(2-fluorophenyl)piperidin-3-yl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide

N-[1-(2-fluorophenyl)piperidin-3-yl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide

Cat. No. B7634003
M. Wt: 329.4 g/mol
InChI Key: PFVJKHBDNDXASG-UHFFFAOYSA-N
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Description

N-[1-(2-fluorophenyl)piperidin-3-yl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "FPyPy" and is a member of the pyridine family of chemicals. FPyPy has been synthesized using various methods and has been extensively studied for its mechanism of action and its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of FPyPy is not fully understood, but it is believed to act as an inhibitor of various enzymes and receptors in the body. Studies have shown that FPyPy can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine. FPyPy has also been shown to inhibit the activity of various kinases, which are enzymes that are involved in cell signaling pathways.
Biochemical and Physiological Effects:
FPyPy has been shown to have various biochemical and physiological effects. Studies have demonstrated that FPyPy can inhibit the growth of cancer cells, and it has been shown to have potential as an anticancer agent. FPyPy has also been shown to inhibit the activity of acetylcholinesterase, which could have potential applications in the treatment of Alzheimer's disease. Additionally, FPyPy has been shown to have potential as an anti-inflammatory agent, with studies demonstrating its ability to inhibit the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

FPyPy has several advantages for lab experiments, including its high purity and stability. However, one limitation of FPyPy is its limited solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, FPyPy can be expensive to synthesize, which can limit its use in some experiments.

Future Directions

There are several future directions for research on FPyPy. One potential area of research is the development of FPyPy analogs with improved solubility and pharmacokinetic properties. Another potential area of research is the study of FPyPy's mechanism of action, which could lead to the development of new drugs that target similar pathways. Additionally, FPyPy could be studied for its potential use in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis.

Synthesis Methods

FPyPy can be synthesized using various methods, including the reaction of 2-fluorobenzaldehyde with piperidine in the presence of a reducing agent. Another method involves the reaction of 2-fluorobenzaldehyde with methyl-3-pyridyl ketone in the presence of piperidine. The resulting compound is then reacted with a carboxylic acid anhydride to yield FPyPy.

Scientific Research Applications

FPyPy has been extensively studied for its potential applications in various scientific fields. It has been shown to have potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. FPyPy has also been studied for its potential use in the treatment of Alzheimer's disease, with studies demonstrating its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for memory and learning.

properties

IUPAC Name

N-[1-(2-fluorophenyl)piperidin-3-yl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2/c1-12-9-17(23)14(10-20-12)18(24)21-13-5-4-8-22(11-13)16-7-3-2-6-15(16)19/h2-3,6-7,9-10,13H,4-5,8,11H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVJKHBDNDXASG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1)C(=O)NC2CCCN(C2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-fluorophenyl)piperidin-3-yl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide

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